5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid
Description
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid (CAS: 1286777-05-6) is a pyridine-based carboxylic acid derivative featuring a cyclopropylmethoxy group at position 5 and a fluorine atom at position 3. With a molecular formula of C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol, it is commercially available at >95% purity, offered by suppliers such as Hubei Guoyun Furui Technology Co., Ltd. . Its InChIKey (UUESRCQZQHWRSO-UHFFFAOYSA-N) and PubChem CID (86775660) facilitate structural verification and database referencing . The compound is priced at €870.00 per 50 mg (CymitQuimica), reflecting its specialized synthesis and demand in pharmaceutical research .
Properties
IUPAC Name |
5-(cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-7(15-5-6-1-2-6)4-12-9(8)10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJISHKAUURYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(N=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoropyridine-2-carboxylic acid with cyclopropylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : Transforming the compound into carboxylic acids or other oxidized derivatives.
- Reduction : Converting the carboxylic acid group into alcohols or other reduced forms.
- Substitution Reactions : The fluorine atom and methoxy group can be replaced with other functional groups, facilitating the creation of diverse chemical entities.
Biological Research
The compound is being studied for its potential biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various pathogens.
- Anti-inflammatory Effects : Research indicates potential for reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
Medicinal Applications
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:
- Pulmonary Fibrosis : Investigations are examining its efficacy as a treatment option for this chronic lung disease.
- Cancer Therapy : The compound has shown promise in inhibiting cancer cell proliferation. For example, studies have reported significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent antitumor activity .
Industrial Uses
In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it an attractive scaffold for developing new materials and compounds .
Anticancer Activity
- A study reported that certain derivatives of pyridine exhibited significant antitumor potential against human cancer cell lines, with IC50 values in the low micromolar range .
- Modifications to the pyridine structure were found to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for specific enzymes involved in disease processes, further supporting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price (50 mg) |
|---|---|---|---|---|---|
| 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid | 1286777-05-6 | C₁₀H₁₀FNO₃ | 211.19 | 3-F, 5-(cyclopropylmethoxy) | €870.00 |
| 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid | - | C₉H₁₀N₂O₃ | 210.19 | Pyrazine core, 5-(cyclopropylmethoxy) | €675.00 |
| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | 1267011-08-4 | C₁₁H₇FNO₃ | 220.18 | 2-Hydroxy, 5-(2-fluorophenyl) | - |
| 3,6-Dichloropyridine-2-carboxylic acid | 1702-17-6 | C₆H₃Cl₂NO₂ | 192.00 | 3-Cl, 6-Cl | - |
| 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid | 1256837-04-3 | C₈H₇F₂NO₃ | 203.14 | 2-(difluoromethyl), 5-OCH₃ | - |
Key Observations:
Nicotinic acid derivatives (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) introduce a hydroxyl group, increasing polarity and acidity compared to the target compound .
Substituent Effects :
- Cyclopropylmethoxy Group : Enhances metabolic stability and lipophilicity compared to smaller alkoxy groups (e.g., methoxy in CAS 1256837-04-3) .
- Halogenation : Chlorine atoms (3,6-dichloro analog) increase electron-withdrawing effects, lowering pKa and boosting acidity relative to fluorine .
Synthetic Complexity :
- The target compound’s higher cost vs. its pyrazine analog (€870 vs. €675) suggests more challenging synthesis, possibly due to regioselective fluorination or cyclopropane integration .
Biological Activity
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11FNO3
- Molecular Weight : 215.20 g/mol
- CAS Number : Not available in the provided sources.
The compound features a pyridine ring with a fluorine atom and a cyclopropylmethoxy group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
Interaction with Enzymes
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies on related pyridine derivatives have shown their efficacy in inhibiting lactate dehydrogenase (LDH) and other metabolic enzymes, which are crucial in various pathological conditions such as cancer and metabolic disorders .
Antitumor Activity
In vitro studies have demonstrated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For example, derivatives of pyridine carboxylic acids have shown promising antitumor activity by inducing apoptosis in cancer cells through the modulation of signaling pathways .
Antimicrobial Properties
Some studies suggest that pyridine derivatives can possess antimicrobial activity. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This property makes them potential candidates for developing new antibiotics.
Case Studies and Research Findings
-
Anticancer Activity :
- A study focused on the synthesis and evaluation of pyridine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant antitumor potential .
- Another investigation revealed that specific modifications to the pyridine structure could enhance selectivity towards cancer cells while reducing toxicity to normal cells.
- Enzyme Inhibition :
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
